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Compound of Interest

Compound Name: 2-Methoxy-1,3,4-trimethylbenzene

Cat. No.: B1583464 Get Quote

An In-depth Technical Guide to the Molecular Structure and Bonding of 2-Methoxy-1,3,4-
trimethylbenzene

Introduction: The Architectural Nuances of
Substituted Aromatics
Substituted aromatic compounds are foundational pillars in the landscape of organic chemistry,

serving as versatile scaffolds in drug development, materials science, and fine chemical

synthesis. The benzene ring's delocalized π-electron system offers a stable yet electronically

tunable core. The introduction of substituents modifies this electronic character, directing

reactivity and influencing the molecule's three-dimensional architecture. This guide provides an

in-depth analysis of 2-Methoxy-1,3,4-trimethylbenzene (also known as 2,3,6-

trimethylanisole), a polysubstituted aromatic ether. We will dissect its molecular structure,

explore the intricate interplay of electronic and steric effects that define its bonding, and outline

the spectroscopic methodologies for its empirical characterization. This document is intended

for researchers, scientists, and professionals in drug development who require a detailed

molecular understanding of such building blocks.

Part 1: Molecular Identity and Core Structure
2-Methoxy-1,3,4-trimethylbenzene is a derivative of benzene featuring four substituents: one

methoxy group and three methyl groups. Its unique substitution pattern dictates its chemical

and physical properties.
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Property Value Source

IUPAC Name
2-methoxy-1,3,4-

trimethylbenzene
[1]

Synonyms 2,3,6-Trimethylanisole [2]

CAS Number 21573-36-4 [1][2]

Molecular Formula C₁₀H₁₄O [1][3]

Molecular Weight 150.22 g/mol [1][4]

Canonical SMILES CC1=C(C(=C(C=C1)C)OC)C [1][4]

The core of the molecule is a benzene ring, which imparts aromatic stability. The substituents

are arranged as follows: a methoxy group at position 1, and methyl groups at positions 2, 3,

and 4. This specific arrangement leads to significant electronic and steric interactions that are

crucial to its reactivity and conformation.

Caption: 2D molecular structure of 2-Methoxy-1,3,4-trimethylbenzene.

Part 2: Bonding, Electronic Effects, and
Conformational Analysis
The chemical behavior of 2-Methoxy-1,3,4-trimethylbenzene is governed by the synergistic

electronic effects of its substituents and the steric constraints they impose.

Electronic Landscape
The benzene ring possesses a delocalized π-system of six electrons. The substituents

modulate the electron density within this system.

Methoxy Group (-OCH₃): This group exerts a powerful, electron-donating resonance effect

(+R) by delocalizing one of the oxygen's lone pairs into the ring. This significantly increases

electron density at the ortho and para positions. Concurrently, the high electronegativity of

the oxygen atom exerts an electron-withdrawing inductive effect (-I). For electrophilic

aromatic substitution, the +R effect is dominant, making the methoxy group a strong

activating and ortho, para-directing group.[5][6]
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Methyl Groups (-CH₃): Methyl groups are weakly activating and ortho, para-directing. They

donate electron density primarily through hyperconjugation and a weak inductive effect (+I).

[5]

The collective effect of one strong activator (-OCH₃) and three weak activators (-CH₃) makes

the aromatic ring highly electron-rich and susceptible to electrophilic attack. The positions

available for substitution (C5 and C6) are both meta to the powerful methoxy director, but ortho

and para to various methyl groups, leading to complex regioselectivity in reactions.

Substituent Electronic Effects

Overall Impact

Methoxy Group (-OCH₃) Aromatic Ring

+R Effect (strong donation)
-I Effect (weak withdrawal)

Methyl Groups (-CH₃)
+I Effect / Hyperconjugation

(weak donation)

Highly Activated
Electron-Rich Ring

Synergistic Activation

Click to download full resolution via product page

Caption: Electronic contributions of substituents on the benzene ring.

Conformational Analysis and Steric Hindrance
The proximity of the methyl group at C2 to the methoxy group at C1 creates significant steric

strain. In simple anisole, the methoxy group is typically coplanar with the benzene ring to

maximize π-orbital overlap. However, in this crowded environment, steric repulsion between

the C2-methyl group and the methoxy's methyl group will likely force the C(ring)-O-C(methyl)

bond to twist out of the plane of the aromatic ring. This rotation can slightly diminish the

resonance effect of the methoxy group, a phenomenon known as steric inhibition of resonance.

Computational studies on similarly substituted anisole derivatives confirm that such steric

crowding influences the preferred conformation and can impact electronic properties.[7][8]

Part 3: Advanced Spectroscopic and Structural
Characterization
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While specific experimental spectra for this exact isomer are not widely published, its structure

can be confidently predicted and would be verified using standard spectroscopic techniques.

The following sections describe the expected data, which serve as a benchmark for empirical

analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the precise structure of organic

molecules.

¹H NMR Spectroscopy: The proton NMR spectrum will provide information on the number of

distinct proton environments, their electronic surroundings, and their connectivity.

Proton Assignment
Predicted Chemical
Shift (ppm)

Multiplicity Integration

Aromatic-H (C5-H,

C6-H)
6.7 - 7.0 Doublets (d) 2H

Methoxy-H (-OCH₃) ~3.8 Singlet (s) 3H

Methyl-H (C4-CH₃) ~2.3 Singlet (s) 3H

Methyl-H (C2-CH₃) ~2.2 Singlet (s) 3H

Methyl-H (C3-CH₃) ~2.1 Singlet (s) 3H

Causality: The aromatic protons are expected to be shifted upfield (to a lower ppm value)

compared to benzene (7.34 ppm) due to the strong electron-donating character of the

substituents.[9] The three methyl groups are in chemically distinct environments and should

appear as three separate singlets. The two remaining aromatic protons on C5 and C6 are

adjacent and will couple with each other, appearing as two doublets.

¹³C NMR Spectroscopy: The carbon NMR spectrum reveals the number of unique carbon

environments.
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Carbon Assignment Predicted Chemical Shift (ppm)

Aromatic C-O (C1) 155 - 160

Aromatic C-CH₃ (C2, C3, C4) 130 - 140

Aromatic C-H (C5, C6) 110 - 125

Methoxy C (-OCH₃) 55 - 60

Methyl C (-CH₃) 15 - 25

Causality: The carbon attached to the electronegative oxygen (C1) will be the most downfield of

the aromatic signals. The carbons bearing methyl groups will also be downfield, while the

carbons attached to hydrogen will be the most upfield in the aromatic region.

Infrared (IR) Spectroscopy
IR spectroscopy identifies the functional groups present in a molecule by detecting the

vibrations of its chemical bonds.

Vibrational Mode
Expected Wavenumber
(cm⁻¹)

Intensity

Aromatic C-H Stretch 3000 - 3100 Medium-Weak

Aliphatic C-H Stretch 2850 - 2980 Strong

Aromatic C=C Stretch 1580 - 1610, 1470 - 1520 Medium

Asymmetric C-O-C Stretch 1230 - 1270 Strong

Symmetric C-O-C Stretch 1020 - 1050 Medium

C-H Out-of-Plane Bending 800 - 880 Strong

Causality: The presence of both sp² (aromatic) and sp³ (aliphatic) C-H bonds will give rise to

distinct stretching frequencies just above and below 3000 cm⁻¹.[9] The strong absorption

around 1250 cm⁻¹ is highly characteristic of an aryl-alkyl ether (anisole-type) functionality. The

out-of-plane (oop) bending region between 900-675 cm⁻¹ is diagnostic for the substitution

pattern on the benzene ring.[9][10][11]
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Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern

of a molecule.

Molecular Ion (M⁺): A prominent peak is expected at m/z = 150, corresponding to the exact

mass of the molecule.

Key Fragmentation: Common fragmentation pathways for substituted anisoles include:

Loss of a methyl radical (•CH₃): Resulting in a strong peak at m/z = 135.

Loss of formaldehyde (CH₂O): Resulting in a peak at m/z = 120.

Part 4: Experimental Workflow for Structural
Verification
To empirically validate the proposed structure, a coordinated spectroscopic approach is

essential. The following protocol outlines a self-validating system for characterization.

Protocol: Spectroscopic Analysis of 2-Methoxy-1,3,4-
trimethylbenzene

Sample Preparation:

For NMR: Accurately weigh ~10-20 mg of the compound. Dissolve in ~0.7 mL of a

deuterated solvent (e.g., CDCl₃) in a clean vial. Transfer the solution to a 5 mm NMR tube.

For IR: If the sample is a liquid, a small drop can be placed between two NaCl or KBr

plates to create a thin film.

For MS: Prepare a dilute solution (~1 mg/mL) in a volatile solvent like methanol or

acetonitrile.

Data Acquisition:
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NMR: Acquire a ¹H spectrum, followed by a ¹³C{¹H} spectrum. For unambiguous

assignment, 2D NMR experiments such as COSY (H-H correlation) and HSQC (C-H

correlation) are recommended.

IR: Record the spectrum, typically from 4000 cm⁻¹ to 600 cm⁻¹.

MS: Introduce the sample into the mass spectrometer, often via direct infusion or coupled

with gas chromatography (GC-MS), and acquire the mass spectrum. High-resolution mass

spectrometry (HRMS) should be used to confirm the elemental formula.

Data Analysis and Integration:

Analyze the ¹H and ¹³C NMR spectra to assign all proton and carbon signals. Compare the

observed chemical shifts and coupling constants with predicted values.

Correlate the major absorption bands in the IR spectrum with the functional groups of the

molecule.

Confirm the molecular weight from the molecular ion peak in the mass spectrum and

analyze the fragmentation pattern to support the proposed structure.

Ensure all data from the three techniques are mutually consistent and collectively support

the structure of 2-Methoxy-1,3,4-trimethylbenzene.
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Sample Preparation

Data Acquisition

Data Analysis & Confirmation
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Caption: Integrated workflow for the structural verification of the target molecule.

Conclusion
2-Methoxy-1,3,4-trimethylbenzene is a structurally interesting molecule where the principles

of aromaticity are modulated by a combination of powerful electron-donating groups and

significant steric crowding. The methoxy and methyl substituents synergistically activate the

benzene ring, while their ortho-arrangement induces conformational twisting that can temper

the full electronic potential of the methoxy group. Its structure and bonding can be

comprehensively understood through the application of modern spectroscopic techniques,

particularly NMR, which provides definitive evidence for the connectivity and electronic

environment of each atom. This detailed molecular portrait is essential for scientists leveraging
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such substituted aromatic compounds as precursors and building blocks in the design of novel

molecules with tailored functions.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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